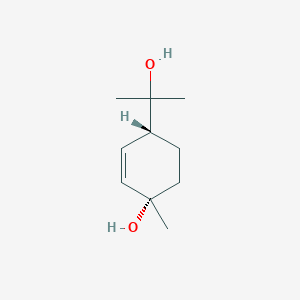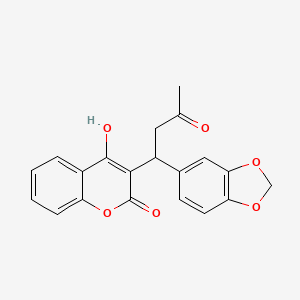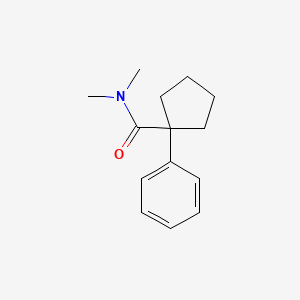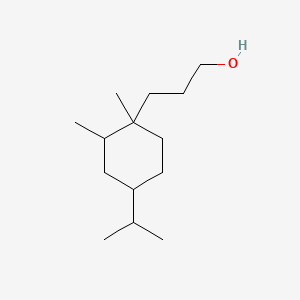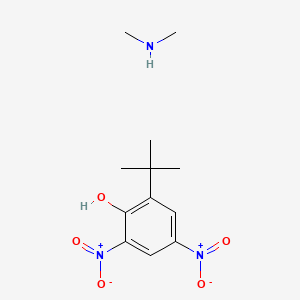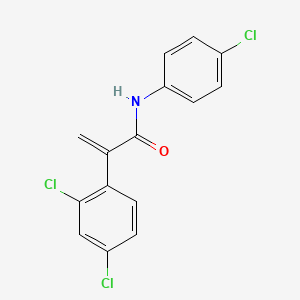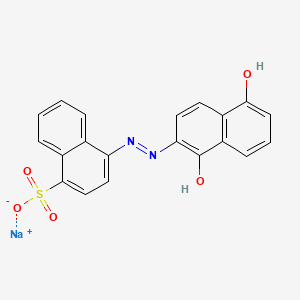
Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate: is a synthetic organic compound with the molecular formula C20H14N2O5SNa. It is commonly used in various industrial applications, particularly in the dye and pigment industry due to its vibrant color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate typically involves the diazotization of 1,5-dihydroxy-2-naphthylamine followed by coupling with naphthalene-1-sulphonic acid . The reaction is carried out under acidic conditions to facilitate the formation of the azo bond.
Industrial Production Methods: In industrial settings, the compound is produced by gradually adding the sodium salt of naphthalene-1,5-disulfonic acid to an excess of 75% sodium hydroxide. The mixture is then heated under pressure to 276°C over the course of 7 hours, followed by an additional 5 hours of heating to complete the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions are typically employed.
Substitution: Electrophilic substitution reactions can occur in the presence of strong acids or bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate is used as a coupling component in the synthesis of azo dyes .
Biology and Medicine: The compound has applications in biological staining and as a pH indicator due to its color-changing properties under different pH conditions .
Industry: Industrially, it is used in the production of dyes and pigments, particularly for textiles and leather .
Mécanisme D'action
The mechanism by which Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate exerts its effects involves the formation of an azo bond, which is responsible for its vibrant color properties. The molecular targets and pathways involved include interactions with various substrates in dyeing processes, leading to the formation of stable colored complexes.
Comparaison Avec Des Composés Similaires
- Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)benzene-1-sulphonate
- Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)phenyl-1-sulphonate
- Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)tolyl-1-sulphonate
Uniqueness: Compared to these similar compounds, Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate is unique due to its specific structural configuration, which imparts distinct color properties and stability in various industrial applications.
Propriétés
Numéro CAS |
94160-43-7 |
|---|---|
Formule moléculaire |
C20H13N2NaO5S |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
sodium;4-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O5S.Na/c23-18-7-3-6-15-13(18)8-9-17(20(15)24)22-21-16-10-11-19(28(25,26)27)14-5-2-1-4-12(14)16;/h1-11,23-24H,(H,25,26,27);/q;+1/p-1 |
Clé InChI |
CIZAKYJKLFQMBS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C3)C(=CC=C4)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


